1-(3,4-Diethylphenyl)propan-1-one
Description
Significance of Aryl Ketones in Modern Organic Chemistry Research
Aryl ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to an aromatic ring (an aryl group) and an alkyl or another aryl group. fiveable.menumberanalytics.com These structures are fundamental building blocks in organic synthesis and hold considerable importance in various fields of chemical research and industry. fiveable.mebritannica.com
The significance of aryl ketones stems from their utility as versatile intermediates for synthesizing more complex molecules. fiveable.menih.gov They are frequently employed in the production of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me The presence of the carbonyl group and the aromatic ring allows for a wide range of chemical transformations. For instance, the carbonyl group can undergo reduction to form secondary alcohols or can be a site for nucleophilic attack, while the aromatic ring can be modified through electrophilic substitution reactions. fiveable.me
A key method for synthesizing aryl ketones is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. fiveable.mebritannica.com This reaction directly introduces an acyl group onto the aromatic ring, making it a powerful tool for preparing these valuable compounds. fiveable.me Research continues to explore new catalytic systems and reaction conditions to improve the efficiency and applicability of aryl ketone synthesis. acs.org Furthermore, transition metal-catalyzed reactions are being developed for the homologation of aryl ketones, transforming them into long-chain ketones and aldehydes, which are also important structural motifs in bioactive compounds. nih.gov
Structural Classification and Nomenclature within the Propiophenone (B1677668) Family
Propiophenone, with the IUPAC name 1-phenylpropan-1-one, is the parent member of its family of aryl ketones. wikipedia.orgebi.ac.uk Its structure consists of a carbonyl group attached to a phenyl ring and an ethyl group. The name "propiophenone" is derived from "propio-" indicating the three-carbon propanoyl group (CH₃CH₂C=O) and "phenone" indicating the phenyl ketone moiety.
Substituted propiophenones are derivatives of this parent structure where the phenyl ring contains one or more substituent groups. The nomenclature for these compounds follows IUPAC rules, where the positions and identities of the substituents on the phenyl ring are indicated by numbers. The carbon atom of the phenyl ring attached to the carbonyl group is designated as position 1.
The compound of focus, 1-(3,4-Diethylphenyl)propan-1-one , is a classic example of a substituted propiophenone. Its structure and nomenclature can be broken down as follows:
Propan-1-one: Indicates a three-carbon chain with a ketone functional group on the first carbon.
1-(...phenyl): Shows that the phenyl group is attached to the first carbon of the propanone chain.
3,4-Diethylphenyl: Specifies that two ethyl (-CH₂CH₃) groups are attached to the phenyl ring at positions 3 and 4.
This systematic naming provides a clear and unambiguous description of the molecule's structure. Other examples within this family include 1-(3,4-dimethylphenyl)propan-1-one (B99388) and 3-Chloro-1-(3,4-diethylphenyl)propan-1-one. nih.gov
Table 1: Properties of this compound and Related Propiophenones
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 79219-17-3 | C13H18O | 190.286 |
| Propiophenone | 93-55-0 | C9H10O | 134.178 |
| 1-(3,4-Dimethylphenyl)propan-1-one | 17283-12-4 | C11H14O | 162.23 |
| 3-Chloro-1-(3,4-diethylphenyl)propan-1-one | Not available in sources | C13H17ClO | 224.72 |
Overview of Research Trajectories for this compound and Related Structures
Research involving this compound and its structural relatives primarily positions them as intermediates in organic synthesis. While specific, extensive research on this compound itself is not widely published, the research trajectories for the broader class of substituted propiophenones provide a strong indication of its potential applications.
Propiophenone derivatives are crucial starting materials for the synthesis of various pharmaceuticals. wikipedia.orggoogle.com For example, propiophenone is an intermediate in the synthesis of the appetite suppressant phenmetrazine and other drugs. wikipedia.org Patents have been filed for propiophenone derivatives that exhibit hypoglycemic activity, suggesting their potential use in the development of treatments for diabetes. google.com
Research has also focused on the synthesis and biological evaluation of novel substituted propiophenones. For instance, studies on 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share the core propiophenone scaffold, have demonstrated their cytotoxic effects against cancer cell lines. nih.gov The related compound, 3-Chloro-1-(3,4-diethylphenyl)propan-1-one, is noted as a useful research chemical, implying its use in the development of new chemical entities and synthetic methodologies. Similarly, 1-(3,4-Dimethylphenyl)propan-1-one is used as an intermediate in the chemical and pharmaceutical industries. echemi.com
The primary research interest in this compound is therefore likely as a precursor for more complex, potentially biologically active molecules. Its diethyl-substituted phenyl ring offers a unique lipophilic characteristic that could be exploited in medicinal chemistry to influence the pharmacokinetic and pharmacodynamic properties of a final drug compound. Future research may focus on its incorporation into novel therapeutic agents or its use as a building block in materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3,4-diethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-10-7-8-12(13(14)6-3)9-11(10)5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
YNDBTUMHKXEXST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3,4 Diethylphenyl Propan 1 One
Established Reaction Pathways for Propiophenone (B1677668) Synthesis
Traditional methods for synthesizing propiophenones, including 1-(3,4-diethylphenyl)propan-1-one, have long been established in the field of organic chemistry. These pathways, while foundational, often have limitations in terms of regioselectivity and functional group tolerance. nih.gov
Friedel-Crafts Acylation and Related Aromatic Electrophilic Substitutions
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. khanacademy.orgyoutube.com In the context of synthesizing this compound, this reaction would involve the acylation of 1,2-diethylbenzene (B43095) with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgwikipedia.org
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-diethylbenzene. khanacademy.org The two ethyl groups on the benzene (B151609) ring are ortho- and para-directing activators. Due to steric hindrance from the adjacent ethyl group, the acylation is expected to predominantly occur at the para-position, yielding the desired this compound. However, the formation of the ortho-acylated isomer is also possible. oregonstate.edu
A significant advantage of Friedel-Crafts acylation is that the acyl group is deactivating, which prevents further acylation of the product. libretexts.org This is in contrast to Friedel-Crafts alkylation, which often suffers from polyalkylation. libretexts.org
| Reagents | Catalyst | Product | Notes |
| 1,2-Diethylbenzene and Propanoyl Chloride | AlCl₃ | This compound | The reaction is typically regioselective for the para position due to steric hindrance. oregonstate.edu |
Organometallic Approaches in Ketone Formation
Organometallic reagents provide an alternative route to aryl ketones and are particularly useful when Friedel-Crafts conditions are not suitable. mt.com Common organometallic reagents used in ketone synthesis include Grignard reagents (organomagnesium) and organolithium compounds. mt.comlibretexts.org
For the synthesis of this compound, one could envision two primary organometallic strategies:
Reaction of an organometallic derivative of 1,2-diethylbenzene with a propionyl electrophile: This would involve preparing a Grignard reagent (3,4-diethylphenylmagnesium bromide) or an organolithium species from 3,4-diethylbromobenzene. This nucleophilic organometallic reagent would then react with a suitable propionyl derivative, such as propionyl chloride or propionic anhydride.
Reaction of an organometallic propionyl nucleophile with a 3,4-diethylphenyl electrophile: A less common but viable approach involves using a propionyl anion equivalent, which could react with an electrophilic derivative of 1,2-diethylbenzene.
These organometallic reactions are powerful tools for C-C bond formation but require careful control of reaction conditions to avoid side reactions. libretexts.org
Contemporary Catalytic Strategies for Carbon-Carbon Bond Formation
Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic methods for constructing C-C bonds, offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to traditional methods. researchgate.net
Transition Metal-Catalyzed Coupling Reactions in Aryl Ketone Synthesis
Transition metal catalysis has revolutionized the synthesis of aryl ketones. researchgate.netpkusz.edu.cn The Suzuki-Miyaura coupling is a prominent example, typically involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. nih.govmdpi.comnih.gov
To synthesize this compound via a Suzuki-Miyaura coupling, one could couple 3,4-diethylphenylboronic acid with propanoyl chloride. nih.govmdpi.com This reaction is catalyzed by a palladium complex and requires a base. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for a wide range of substrates and functional groups to be tolerated. nih.gov
Other transition metal-catalyzed reactions for aryl ketone synthesis include carbonylative couplings, where carbon monoxide is incorporated, and Heck-type reactions. researchgate.netnih.gov These methods provide powerful alternatives for constructing the desired ketone framework. pkusz.edu.cnacs.org
| Coupling Partners | Catalyst System | Product | Reaction Type |
| 3,4-Diethylphenylboronic Acid and Propanoyl Chloride | Palladium Catalyst, Base | This compound | Suzuki-Miyaura Coupling nih.govmdpi.com |
| Aryl Halide, Alkene, and CO | Palladium Catalyst | Aryl Ketone | Carbonylative Heck Reaction |
| Aryl Halide and Organometallic Reagent | Various Transition Metals | Aryl Ketone | Cross-Coupling Reactions researchgate.net |
Organocatalysis in the Construction of Propiophenone Derivatives
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. nih.gov In the context of ketone synthesis, N-heterocyclic carbenes (NHCs) have shown significant promise. northwestern.edu
For instance, NHCs can catalyze the coupling of aldehydes. While not a direct route to this compound from 1,2-diethylbenzene, organocatalytic methods can be employed to synthesize related propiophenone structures. For example, an aldehyde can be converted into an acyl azolium intermediate by an NHC, which can then undergo further reactions to form a ketone. acs.org This approach often features mild reaction conditions and high levels of stereocontrol in asymmetric synthesis. youtube.com
Photoredox Catalysis Applied to Ketone Synthesis and Modification
Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for forging chemical bonds. nih.gov This strategy utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of transformations. nih.govthieme-connect.com
The synthesis of ketones can be achieved by merging photoredox catalysis with other catalytic cycles, such as carbene catalysis. northwestern.eduacs.org For example, a carboxylic acid can be activated to form an acyl azolium species, which is then reduced by the excited photocatalyst to generate an acyl radical. This radical can then couple with another radical species to form the ketone product. northwestern.edu This methodology offers a novel disconnection for ketone synthesis, starting from readily available carboxylic acids. acs.org While a direct synthesis of this compound using this method from simple precursors might be challenging, the principles could be applied to the synthesis of more complex propiophenone derivatives.
| Catalysis Type | Key Intermediates | Starting Materials (General) | Notes |
| Organocatalysis | Acyl Azoliums | Aldehydes, Carboxylic Acids | Environmentally friendly, potential for asymmetry. northwestern.eduacs.org |
| Photoredox Catalysis | Radical Species | Carboxylic Acids, Alkyl Halides | Utilizes visible light, mild reaction conditions. northwestern.edunih.gov |
Novel Homologation and Skeletal Editing Techniques for Aryl Ketones
The direct modification of a ketone's carbon skeleton represents a powerful strategy for molecular diversification. Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit or more, and skeletal editing, which involves the precise insertion, deletion, or rearrangement of atoms within a molecular framework, are at the forefront of modern synthetic innovation. chemistryworld.comrsc.org These techniques offer novel retrosynthetic disconnections for accessing complex targets like this compound.
Transition metal-catalyzed C–C bond cleavage is a key enabling technology for the multi-carbon homologation of aryl ketones. nih.gov For instance, a ligand-promoted Ar−C(O) bond cleavage followed by a cross-coupling reaction with alkenols can transform an aryl ketone into a long-chain ketone or aldehyde. nih.gov This approach could conceptually be applied to a precursor like 3',4'-diethylacetophenone to introduce the additional carbon atom required for the propanoyl chain of this compound. The reaction's success often hinges on the choice of ligand, which plays a critical role in both the C-C bond cleavage and the subsequent insertion process. nih.gov
Skeletal editing of ketones offers another innovative route. chemistryworld.com These methods allow for atom-level modifications within the core structure of a molecule, potentially enabling the conversion of a readily available ketone into a more complex target. chemistryworld.com For example, a deoxygenative homologation using a titanium complex and dimethylformamide (DMF) as the carbonyl source can directly functionalize a ketone moiety. nih.gov While this specific method typically introduces a formyl group, the underlying principle of activating a ketone for skeletal modification is broadly applicable.
Furthermore, chemoenzymatic strategies are emerging for skeletal editing. By combining the site-selectivity of enzymes like cytochrome P450 for C-H oxidation with chemical transformations such as ketone homologation, it is possible to modify complex molecules at previously unreactive aliphatic positions. chemguide.co.uk
The table below summarizes some novel homologation and skeletal editing reactions applicable to aryl ketones, which could be adapted for the synthesis of this compound.
| Reaction Type | Description | Potential Application to Target Synthesis | Key Features |
| Multi-carbon Homologation | Transition metal-catalyzed Ar-C(O) bond cleavage followed by coupling with alkenols. nih.gov | Conversion of 3',4'-diethylacetophenone to this compound. | High regioselectivity, broad substrate scope. nih.gov |
| Deoxygenative Formylation | Titanium-mediated deoxygenative homologation using DMF as a carbonyl source. nih.gov | Modification of a precursor ketone to introduce new functional groups. | Mild conditions, selective for ketone moiety. nih.gov |
| Chemoenzymatic Skeletal Editing | P450-catalyzed C-H oxidation followed by chemical ketone homologation. chemguide.co.uk | Site-selective modification of the ethyl groups or the aromatic ring. | High site-selectivity at unreactive C-H bonds. chemguide.co.uk |
Chemo-, Regio-, and Stereoselective Synthesis of this compound Precursors and Analogs
The precise control of selectivity is paramount in modern organic synthesis. For a molecule like this compound, achieving the desired substitution pattern on the aromatic ring and constructing the propanone side chain with high fidelity requires advanced chemo-, regio-, and stereoselective methods.
Regioselective Synthesis:
A classical approach to aryl ketones is the Friedel-Crafts acylation. While effective, this reaction can sometimes lead to mixtures of isomers, especially with activated aromatic rings. oregonstate.edursc.org The use of modern catalytic systems, such as deep eutectic solvents like [CholineCl][ZnCl2]3, can enhance the regioselectivity of Friedel-Crafts acylations, providing a greener and more efficient alternative to traditional Lewis acids. nih.gov For the synthesis of this compound, the acylation of 1,2-diethylbenzene with propanoyl chloride would need to be highly selective for the 4-position. The ethyl groups are ortho, para-directing, and the 4-position is sterically less hindered than the 3-position, which generally favors the desired isomer. oregonstate.edursc.org
Chemo-selective Synthesis:
In molecules with multiple reactive sites, chemo-selectivity is crucial. For instance, in the synthesis of precursors or analogs of this compound that may contain other functional groups, it is essential to selectively modify the desired position. Rhodium-catalyzed hydrogenation has been shown to be highly chemo-selective for the reduction of azides to amines in the presence of other labile groups, a strategy that could be employed in the synthesis of functionalized analogs.
Stereoselective Synthesis:
While this compound itself is achiral, the synthesis of chiral precursors or analogs opens up possibilities for creating enantiomerically pure compounds. For example, the asymmetric reduction of a prochiral ketone can lead to a chiral alcohol, which can then be oxidized to the ketone. The use of immobilized Rhodotorula glutinis cells has been shown to be effective for the asymmetric reduction of substituted acetophenones to the corresponding (S)-alcohols with high enantiopurity. This could be applied to a precursor of the target molecule.
Furthermore, the stereoselective synthesis of chiral molecules can be achieved through dynamic kinetic resolution. This process combines a chiral lipase (B570770) for enantioselective acylation with a metal catalyst for in-situ racemization of the slower-reacting alcohol enantiomer, allowing for the theoretical conversion of a racemic mixture into a single enantiomer of the product. rsc.org
The synthesis of chiral building blocks, such as chiral 3-aryl-1-alkynes, can also serve as a starting point for constructing complex chiral molecules. These methods often rely on the high stereoselectivity of organocuprate additions to chiral allenic substrates.
Below is a table summarizing selective synthetic methods applicable to the synthesis of precursors and analogs of this compound.
| Selectivity | Methodology | Potential Application | Key Advantages |
| Regioselective | Friedel-Crafts acylation in deep eutectic solvents. nih.gov | Synthesis of this compound from 1,2-diethylbenzene. | Green solvent, high yield, reusable catalyst. nih.gov |
| Chemo-selective | Rh-catalyzed hydrogenation of azides. | Synthesis of functionalized analogs containing amine groups. | High selectivity for azide (B81097) reduction over other groups. |
| Stereoselective | Asymmetric reduction using immobilized enzymes. | Synthesis of chiral alcohol precursors to chiral ketone analogs. | High enantiomeric excess (>99%). |
| Stereoselective | Dynamic kinetic resolution of racemic alcohols. rsc.org | Synthesis of enantiomerically pure acylated alcohol precursors. | High yields and enantioselectivity. rsc.org |
Elucidation of Reactivity and Mechanistic Pathways of 1 3,4 Diethylphenyl Propan 1 One
Chemical Transformations Involving the Ketone Carbonyl Moiety
The carbonyl group is a key functional group that governs a significant portion of the reactivity of 1-(3,4-diethylphenyl)propan-1-one. Its electrophilic carbon and the acidity of the α-hydrogens are central to a variety of chemical transformations.
The most fundamental reaction of the ketone carbonyl group is nucleophilic addition. pressbooks.pubmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate can then be protonated to yield an alcohol. pressbooks.pub The general mechanism involves the approach of the nucleophile to the carbonyl carbon, causing a rehybridization from sp² to sp³, and the movement of the pi electrons onto the oxygen atom. pressbooks.pub
For this compound, this can be generalized as:
Reaction: this compound + Nucleophile → Tetrahedral Alkoxide Intermediate
Protonation: Tetrahedral Alkoxide Intermediate + Acid → 1-(3,4-Diethylphenyl)propan-1-ol derivative
A variety of nucleophiles can be employed, leading to a diverse range of products. For instance, reaction with organometallic reagents like Grignard reagents (e.g., methylmagnesium bromide) results in the formation of tertiary alcohols. youtube.com Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 1-(3,4-diethylphenyl)propan-1-ol. youtube.com
Subsequent derivatization of the initial addition products can be a valuable synthetic strategy. For example, the alcohol formed from reduction can be further functionalized. One common derivatization technique is silylation, where an alcohol is converted to a silyl (B83357) ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. researchgate.net Another method involves derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl hydroxylamine (B1172632) (PFBHA), which specifically targets carbonyl compounds to form oxime derivatives, facilitating their analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). usra.edu
Table 1: Examples of Nucleophilic Addition Reactions and Derivatizations
| Reactant(s) | Nucleophile/Reagent | Product Type |
| This compound | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| This compound | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| 1-(3,4-Diethylphenyl)propan-1-ol | TBDMSCl, Imidazole | Silyl Ether |
| This compound | PFBHA | Oxime Derivative |
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comchemistry.coach This enolate is a key reactive intermediate, acting as a potent nucleophile. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, though it typically reacts as a carbon nucleophile. masterorganicchemistry.commsu.edu
The formation of the enolate is the first step in several important reactions. For instance, in the presence of an alkyl halide, the enolate can undergo an SN2 reaction to form a new carbon-carbon bond at the α-position, a process known as α-alkylation. pressbooks.pubyoutube.com The choice of base is crucial; strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. pressbooks.pubyoutube.com For an unsymmetrical ketone like this compound, the use of a bulky base like LDA at low temperatures would favor the formation of the kinetic enolate by deprotonating the less substituted α-carbon (the methyl group). chemistry.coachyoutube.com
Another important reaction involving enolates is halogenation at the α-position. chemistry.coachmnstate.edu This can occur under either acidic or basic conditions. In base-catalyzed halogenation, the reaction proceeds through the enolate, and it can be difficult to stop at a single halogenation, often leading to polyhalogenated products. mnstate.edu
Table 2: Reactivity of the Alpha-Carbon
| Reaction | Reagents | Intermediate | Product |
| α-Alkylation | 1. LDA2. Alkyl Halide (R-X) | Enolate | α-Alkylated Ketone |
| α-Halogenation (Basic) | Base, Halogen (X₂) | Enolate | α-Halo Ketone |
Reactions of the 3,4-Diethylphenyl Substituent
The 3,4-diethylphenyl group of the molecule also presents opportunities for chemical modification, although these reactions are generally less facile than those involving the carbonyl group.
Direct functionalization of the aromatic C-H bonds of the 3,4-diethylphenyl ring is a powerful strategy for introducing new substituents. nih.gov Transition metal-catalyzed C-H activation has emerged as a key method for this purpose, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with high selectivity. nih.govnih.gov These reactions often employ palladium, rhodium, or ruthenium catalysts and can be directed by a functional group already present on the molecule. nih.govnih.gov While the ketone moiety in this compound could potentially act as a directing group, the specifics of such a reaction would depend on the catalyst system and reaction conditions.
Late-stage functionalization (LSF) of C-H bonds is particularly valuable for modifying complex molecules. nih.gov Strategies for aromatic C-H functionalization include electrophilic aromatic substitution (SEAr), nucleophilic aromatic substitution (for electron-poor aromatics), and radical aromatic substitution. nih.gov For the 3,4-diethylphenyl group, which is electron-rich due to the alkyl substituents, electrophilic substitution would be the most likely pathway.
The aromatic ring of this compound can undergo oxidative transformations, although this can be a complex process. Strong oxidizing agents can lead to the cleavage of the aromatic ring. nih.gov For example, oxidation with hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO₄•⁻) can lead to the formation of phenolic compounds, as well as ring-opened products like small organic acids and aldehydes. nih.gov The initial attack of the radical is typically at the aromatic ring, leading to a hydroxycyclohexadienyl radical intermediate which can then undergo further reactions. nih.gov
Reductive transformations of the aromatic ring, such as Birch reduction, are also possible. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. For an alkyl-substituted benzene (B151609) ring like the one in this compound, this would result in a non-conjugated diene.
Complex Reaction Cascades and Tandem Processes Initiated by this compound
The reactivity of both the carbonyl group and the aromatic ring can be harnessed in tandem to create more complex molecular architectures. For instance, a reaction could be initiated at the carbonyl group, followed by a cyclization onto the aromatic ring.
An example of a complex reaction cascade is the Paal-Knorr furan (B31954) synthesis, which can be initiated from 1,4-dicarbonyl compounds. mdpi.com While this compound is not a 1,4-dicarbonyl itself, it could be a precursor to one through an α-alkylation reaction with a suitable electrophile.
Furthermore, tandem processes can be designed where an initial nucleophilic addition to the carbonyl is followed by a subsequent reaction. For example, a nucleophilic addition could introduce a functional group that then participates in a C-H activation/cyclization reaction with the aromatic ring. The development of such tandem reactions is a key area of modern organic synthesis, aiming to build molecular complexity in a step-economical fashion.
In-depth Mechanistic Studies through Kinetic and Isotopic Labeling Approaches
It is important to acknowledge that specific experimental kinetic and isotopic labeling data for this compound are not extensively available in the public scientific literature. Therefore, this section will delineate the theoretical principles and methodologies of how such studies would be employed to elucidate its reaction mechanisms, supported by illustrative hypothetical data.
Kinetic and isotopic labeling studies represent cornerstone techniques in physical organic chemistry for the detailed elucidation of reaction mechanisms. wikipedia.orgprinceton.eduslideshare.net These methodologies provide profound insights into the sequence of bond-forming and bond-breaking events, the nature of the rate-determining step, and the structure of transition states. princeton.edulibretexts.org
Kinetic Studies
Kinetic analysis involves the measurement of reaction rates and their dependency on the concentration of each reactant, catalyst, and inhibitor. youtube.comnist.gov The primary output of these experiments is the rate law, a mathematical expression that describes the reaction's velocity. libretexts.org For a given transformation of this compound, such as its reduction, oxidation, or enolization, the experimentally determined rate law is crucial for distinguishing between plausible mechanistic pathways. masterorganicchemistry.comyoutube.com
For example, let us consider a hypothetical base-catalyzed bromination reaction at the α-carbon of this compound. A kinetic study would be designed to determine the order of the reaction with respect to the ketone, the base, and bromine.
Hypothetical Rate Data for the Bromination of this compound
| Experiment | Initial [this compound] (mol/L) | Initial [Base] (mol/L) | Initial [Br₂] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.10 | 5.7 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.10 | 1.14 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 0.10 | 1.14 x 10⁻⁴ |
| 4 | 0.10 | 0.10 | 0.20 | 5.7 x 10⁻⁵ |
This is a hypothetical data table presented for illustrative purposes.
Analysis of this hypothetical data would reveal that the reaction rate doubles when the concentration of either the ketone or the base is doubled (compare experiments 1 & 2 and 1 & 3). However, changing the concentration of bromine has no effect on the rate (compare experiments 1 & 4). This would lead to the rate law: Rate = k[this compound][Base]. This result would strongly support a mechanism where the rate-determining step is the formation of an enolate, which then rapidly reacts with bromine.
Isotopic Labeling Approaches
Isotopic labeling is a powerful technique where an atom in a reactant molecule is replaced by one of its heavier isotopes (e.g., replacing ¹H with ²H, which is deuterium (B1214612) or D). libretexts.orgnih.govnih.gov The consequences of this substitution are then observed, either by tracking the position of the isotope in the final products or by measuring the change in the reaction rate, an effect known as the Kinetic Isotope Effect (KIE). slideshare.netlibretexts.org
The KIE is the ratio of the rate constant for the reaction with the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org
Primary Kinetic Isotope Effect (PKIE): A PKIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. princeton.edugmu.edu The difference in zero-point vibrational energy between a C-H and a C-D bond means more energy is required to break the C-D bond, slowing the reaction. gmu.edu
Secondary Kinetic Isotope Effect (SKIE): An SKIE is a smaller effect on the rate (kH/kD is often close to 1) observed when the isotopically substituted atom is not directly involved in bond cleavage but is located at or near a reacting center. wikipedia.orgprinceton.edu SKIEs arise from changes in the vibrational environment of the C-H/C-D bond, often due to a change in hybridization (e.g., sp³ to sp²) at an adjacent atom during the reaction. wikipedia.org
For this compound, deuterium could be strategically incorporated to probe various reaction mechanisms. For instance, in the aforementioned bromination, placing deuterium on the α-methylene group would be a key experiment.
Hypothetical Kinetic Isotope Effect Data for Reactions of this compound
| Reaction Type | Position of Deuterium Label | Observed kH/kD | Mechanistic Implication |
|---|---|---|---|
| Base-catalyzed α-bromination | α-Methylene group | 7.1 | Confirms C-H bond cleavage at the α-position is the rate-determining step (Primary KIE). princeton.edugmu.edu |
| Nucleophilic addition to carbonyl (e.g., by NaBH₄) | α-Methylene group | 0.98 | Consistent with a change in hybridization of the carbonyl carbon from sp² to sp³ in the transition state (Inverse Secondary KIE). wikipedia.org |
| SN1 reaction at the benzylic position (hypothetical) | Benzylic C-H on an ethyl group | 1.15 | Suggests significant hyperconjugation stabilizing the carbocation intermediate in the transition state (Normal Secondary KIE). libretexts.org |
This is a hypothetical data table presented for illustrative purposes.
By synergistically applying kinetic measurements and isotopic labeling experiments, a highly detailed and evidence-based understanding of the reaction mechanisms of this compound can be achieved. These studies are fundamental to predicting its chemical behavior and developing novel synthetic methodologies.
Chemical Modification and Derivatization Strategies for 1 3,4 Diethylphenyl Propan 1 One
Synthesis of Functionalized Derivatives for Material Science Precursors
While specific research on 1-(3,4-diethylphenyl)propan-1-one as a direct precursor in material science is not extensively documented, its chemical structure suggests its potential utility in creating valuable monomers and initiators for polymer synthesis. The reactivity of the ketone and its α-protons can be exploited to introduce polymerizable groups or to generate photoactive species.
One potential application lies in the synthesis of chalcone-based polymers . Chalcones, or 1,3-diaryl-2-propen-1-ones, can be readily synthesized through the Claisen-Schmidt condensation of an aryl methyl ketone with an aromatic aldehyde. bas.bgmdpi.com In this context, this compound can react with various aldehydes to form α,β-unsaturated ketones. rsc.org These chalcone (B49325) monomers can then undergo polymerization to create polymers with interesting optical and electronic properties.
Another avenue is the development of photoinitiators . Many commercial photoinitiators are based on acetophenone (B1666503) derivatives. adichemistry.com Through targeted modifications, this compound could be converted into a photoinitiator. For instance, the introduction of a hydroxyl group at the α-position would yield an α-hydroxy ketone, a well-known class of photoinitiators that undergo α-cleavage upon UV irradiation to generate free radicals capable of initiating polymerization. adichemistry.com
The following table illustrates potential functionalized derivatives of this compound that could serve as precursors in material science.
| Derivative Class | Potential Synthetic Route | Potential Application |
| Chalcones | Claisen-Schmidt condensation with aromatic aldehydes | Monomers for polymers with nonlinear optical properties |
| α-Hydroxy Ketones | α-Halogenation followed by nucleophilic substitution with hydroxide | Photoinitiators for UV-curable coatings and inks |
| α-Amino Ketones | Mannich reaction with formaldehyde (B43269) and a secondary amine | Precursors for conductive polymers and crosslinking agents wikipedia.orgorganic-chemistry.org |
| Vinyl Ketones | Elimination reaction from the corresponding α-bromo ketone | Reactive monomers in radical polymerization |
Exploration of this compound as a Precursor to Heterocyclic Systems
The carbonyl and α-methylene groups of this compound are key functionalities for the construction of various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and functional materials.
A common strategy involves the reaction with binucleophilic reagents. For example, condensation with hydrazine (B178648) or its derivatives is a classical method for the synthesis of pyrazoles . nih.govgoogle.com The reaction of this compound with hydrazine would likely proceed through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield a substituted pyrazole (B372694). Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles . rsc.org
The α-methylene group can be activated for participation in multicomponent reactions. For instance, in the Gewald reaction , a ketone condenses with a cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. researchgate.netwikipedia.org This reaction provides a straightforward route to thiophene (B33073) derivatives from this compound.
The Biginelli reaction , another important multicomponent reaction, typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.govorganic-chemistry.org While this compound is not a direct substrate, it can be envisioned as a component in modified Biginelli-type reactions or used to synthesize a necessary precursor.
The Paal-Knorr synthesis is a powerful method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. nih.govmdpi.com Although this compound is a 1,2-dicarbonyl equivalent, it could be transformed into a 1,4-dicarbonyl precursor through various synthetic manipulations, such as α-alkylation with a suitable electrophile, thus opening the door to Paal-Knorr-type cyclizations.
The following table summarizes potential heterocyclic systems that could be synthesized from this compound.
| Heterocyclic System | Key Reagents | Reaction Name/Type |
| Pyrazole | Hydrazine hydrate | Knorr pyrazole synthesis nih.gov |
| Isoxazole | Hydroxylamine hydrochloride | Isoxazole synthesis rsc.org |
| Thiophene | α-Cyanoester, Sulfur, Base | Gewald reaction researchgate.netwikipedia.org |
| Pyrimidine | Aldehyde, Urea/Thiourea, β-dicarbonyl (precursor from starting material) | Biginelli reaction (modified) nih.govorganic-chemistry.org |
| Benzodiazepine | o-Phenylenediamine | Condensation reaction mdpi.com |
| Quinoline | Aniline, α-methylene compound | Friedländer synthesis (conceptual) wikipedia.org |
Strategic Incorporation into Complex Molecular Architectures and Scaffolds
The derivatives and heterocyclic systems synthesized from this compound can serve as valuable building blocks for the construction of more complex molecular architectures. The strategic incorporation of this motif can be planned to impart specific properties to the target molecule, leveraging the electronic and steric characteristics of the 3,4-diethylphenyl group.
The Mannich reaction provides a direct route to β-amino ketones, which are versatile intermediates. wikipedia.orgorganic-chemistry.org These "Mannich bases" can undergo elimination to form α,β-unsaturated ketones, which are excellent Michael acceptors for the introduction of a wide range of nucleophiles. wikipedia.org Alternatively, the amino group can be a handle for further synthetic elaboration, such as amide formation or the construction of larger nitrogen-containing heterocycles.
The Willgerodt-Kindler reaction offers a unique transformation where an aryl alkyl ketone is converted to a terminal thioamide. nih.gov Applying this reaction to this compound would result in the formation of 3-(3,4-diethylphenyl)propanethioamide, effectively moving the functionality to the end of the alkyl chain and providing a new reactive handle for further molecular construction. wikipedia.org
In essence, this compound can be considered a versatile starting material. Through a series of well-established chemical transformations, it can be strategically integrated into larger and more complex molecular frameworks, paving the way for the development of novel compounds with tailored properties.
Advanced Theoretical and Computational Investigations of 1 3,4 Diethylphenyl Propan 1 One
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques would provide deep insights into the stability, reactivity, and electronic nature of 1-(3,4-diethylphenyl)propan-1-one.
Density Functional Theory (DFT) for Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By minimizing the energy of the molecule with respect to the positions of its nuclei, the equilibrium bond lengths, bond angles, and dihedral angles can be precisely calculated.
The stability of the molecule would be assessed by calculating its total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy. These values are crucial for comparing the relative stability of different possible conformations of the molecule and for understanding its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. Current time information in Edmonton, CA. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. Current time information in Edmonton, CA.
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that provides a measure of the molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity. Reactivity descriptors such as chemical hardness, softness, and electronegativity would also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electrons within a molecule is not uniform, leading to regions of varying charge. Understanding this charge distribution is vital for predicting intermolecular interactions and chemical reactivity. For this compound, various population analysis methods would be used to assign partial atomic charges, providing insight into the electron density at each atom.
A Molecular Electrostatic Potential (MEP) map would offer a visual representation of the charge distribution around the molecule. The MEP is calculated from the total electron density and provides a color-coded map where different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. This mapping would highlight the reactive sites of this compound.
Conformational Landscape and Dynamic Studies of this compound
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformations. A thorough conformational analysis would be performed to identify all possible low-energy conformers and to understand the energy barriers between them. This involves systematically rotating the single bonds in the molecule and calculating the energy at each step.
The results of such an analysis would reveal the most stable conformer(s) under different conditions. Dynamic studies, often performed using molecular dynamics simulations, would provide insights into the time-dependent behavior of the molecule, including conformational changes and vibrational motions.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for studying the step-by-step process of a chemical reaction, known as the reaction mechanism. For any potential reaction involving this compound, computational methods could be used to identify the transition state, which is the highest energy point along the reaction pathway.
By locating and characterizing the transition state structure, the activation energy of the reaction can be calculated, which is a key factor in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactants and products. This level of detailed investigation provides a molecular-level understanding of how the reaction proceeds.
Prediction and Validation of Advanced Spectroscopic Signatures (e.g., Specialized NMR, Vibrational Modes)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical calculations would be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra).
The calculated vibrational modes would be analyzed to understand the specific atomic motions associated with each peak in the vibrational spectrum. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformers or solvent effects, providing a deeper understanding of the molecule's structure and environment.
Investigation of Intermolecular Interactions and Aggregation Behavior
The study of intermolecular interactions is crucial for understanding the macroscopic properties of a compound, such as its crystal structure, melting point, and solubility. For a molecule like this compound, these non-covalent interactions would be multifaceted. Computational analysis provides a window into the nature and strength of these forces.
Methodology: A standard approach involves optimizing the molecular geometry of the compound using DFT methods, often with a basis set like B3LYP/6-311++G(d,p), to find the most stable conformation. nih.govtandfonline.com Following optimization, analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be performed to identify and characterize intermolecular bonds. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice.
Expected Interactions for this compound: Based on its structure, the primary intermolecular interactions would include:
C-H···O Hydrogen Bonds: The carbonyl oxygen (C=O) is a primary hydrogen bond acceptor. It can form weak hydrogen bonds with hydrogen atoms from the ethyl groups and the aromatic ring of neighboring molecules. Studies on the analogous compound 1-(3,4-dimethoxyphenyl)propan-1-one (B16214) have shown that molecules are linked by intermolecular C–H···O hydrogen bonds, forming a two-dimensional network structure. nih.gov
π-π Stacking: The diethyl-substituted phenyl ring provides a region for potential π-π stacking interactions with adjacent aromatic rings. The orientation (parallel-displaced or T-shaped) and strength of these interactions would depend on the crystal packing.
Aggregation Behavior: Aggregation is the process by which molecules come together to form larger assemblies. This is driven by the sum of the aforementioned intermolecular interactions. While some molecules exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state, this is less commonly studied for simple ketones unless specific chromophores are present.
A summary of typical intermolecular interaction energies found in organic molecules is presented below.
| Interaction Type | Typical Energy Range (kcal/mol) | Relevance to this compound |
| C-H···O Hydrogen Bond | 1 - 4 | Primary directional interaction involving the carbonyl group. |
| π-π Stacking | 2 - 10 | Potential interaction between phenyl rings of adjacent molecules. |
| Van der Waals Forces | 0.5 - 2 | Ubiquitous, significant contribution from alkyl and aryl groups. |
| Dipole-Dipole | 1 - 5 | Contribution from the polar carbonyl group. |
Exploration of Non-Linear Optical (NLO) Properties through Computational Methods
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) frameworks are particularly promising. While this compound is not a classic D-π-A molecule, its aromatic system and carbonyl group allow for intramolecular charge transfer, which can give rise to NLO properties.
Computational Approach: The NLO properties of a molecule are determined by its response to a strong electromagnetic field. Computationally, this is assessed by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). DFT calculations are a common method for predicting these properties. researchgate.net For instance, the first-order hyperpolarizability can be calculated using methods like B3LYP with an appropriate basis set. tandfonline.comresearchgate.net Time-dependent DFT (TD-DFT) can be used to explore the electronic transitions that contribute to the NLO response and to analyze properties like two-photon absorption (TPA). nih.gov
Predicted NLO Properties for this compound: The diethylphenyl group acts as a weak electron donor, and the propanone group (specifically the carbonyl) acts as an electron acceptor. This internal charge transfer character is a prerequisite for second-order NLO activity (related to β).
First-Order Hyperpolarizability (β): This property is responsible for effects like second-harmonic generation (SHG). Computational studies on similar ketones, such as 3-(2-hydroxyphenyl)-1-phenyl propanone, have demonstrated that these molecules possess non-zero hyperpolarizability. tandfonline.com The magnitude of β for this compound would likely be modest compared to highly optimized D-π-A systems but would still be of theoretical interest. The substitution pattern of the diethyl groups would influence the electron distribution and thus the magnitude of β.
Third-Order Non-Linear Susceptibility (χ(3)): This is related to the second hyperpolarizability (γ) and is associated with phenomena like third-harmonic generation and the optical Kerr effect. The nonlinear refractive index (n₂) is also a third-order NLO property. rsc.org
The table below shows representative calculated NLO data for an analogous organic molecule, demonstrating the type of information that would be sought for this compound. The values are typically compared to a standard reference material like urea (B33335).
| Property | Calculated Value (a.u.) | Description |
| Dipole Moment (µ) | > 3 Debye | Indicates molecular polarity, essential for NLO activity. |
| Polarizability (α) | ~150-200 a.u. | Measures the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability (β_tot) | > 100 x 10⁻³³ esu | Quantifies the second-order NLO response. |
Note: The values presented are illustrative and based on general findings for similar organic compounds in the literature. Specific values for this compound would require dedicated DFT calculations.
The modification of the phenyl ring with two ethyl groups, as opposed to other substituents, will fine-tune the electronic properties and, consequently, the NLO response. Computational studies allow for a systematic investigation of how such substitutions can be used to optimize the NLO characteristics of a molecular scaffold. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research Applications
Single-Crystal X-ray Diffraction for Definitive Structural and Stereochemical Assignment
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. mdpi.com This non-destructive technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. mdpi.com Furthermore, SC-XRD is instrumental in establishing the packing of molecules within the crystal lattice and identifying intermolecular interactions such as hydrogen bonds.
For a molecule like 1-(3,4-Diethylphenyl)propan-1-one, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular geometry. For instance, in the crystal structure of the related compound 1-(3,4-dimethoxyphenyl)propan-1-one (B16214), all non-hydrogen atoms were found to be nearly coplanar. guidechem.com An SC-XRD analysis of this compound would similarly reveal the planarity of the phenyl ring and the orientation of the propan-1-one and diethyl substituents relative to it.
Table 1: Representative Crystallographic Data Parameters Obtainable from SC-XRD (Note: This table is illustrative of typical data obtained from an SC-XRD experiment and is not based on experimental data for this compound.)
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-C, C-H). |
| **Bond Angles (°) ** | Angles formed by three connected atoms (e.g., C-C-C, C-CO-C). |
| Torsion Angles (°) | Dihedral angles describing the conformation around a bond. |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic and Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques are necessary for complex structures and mechanistic studies. nih.gov
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals, especially for molecules with overlapping resonances in their 1D spectra. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. mdpi.com For this compound, COSY would show correlations between the methylene (B1212753) and methyl protons of the ethyl groups and the propionyl group, as well as between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netmdpi.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). researchgate.netmdpi.com It is particularly useful for identifying quaternary carbons (which have no attached protons and are thus absent in HSQC spectra) and for piecing together molecular fragments by showing long-range connectivities. rsc.org For the target compound, HMBC would show correlations from the carbonyl carbon to the adjacent methylene protons and aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net It is critical for determining stereochemistry and conformation in solution.
Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. For polymeric or crystalline materials, ssNMR can distinguish between different polymorphs (crystal forms) and characterize molecular packing and dynamics within the crystal lattice. nist.gov
High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF) are used to analyze complex mixtures and identify unknown components, such as reaction byproducts or metabolites. HRMS is crucial for confirming the identity of a synthesized target compound by matching its exact mass to the calculated theoretical mass. In research, it is also used to monitor the progress of a reaction by detecting the disappearance of reactants and the appearance of products in real-time.
Table 2: Illustrative HRMS Data for Molecular Formula Confirmation (Note: This table is illustrative and not based on experimental data for this compound.)
| Ion Formula | Ion Type | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |
| C₁₃H₁₉O | [M+H]⁺ | 191.1430 | 191.1432 | 1.0 |
| C₁₃H₁₈ONa | [M+Na]⁺ | 213.1250 | 213.1251 | 0.5 |
Other Advanced Spectroscopic and Chromatographic Methods for Research-Specific Inquiry
Beyond the core techniques, other methods are often employed for specific research questions.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a standard method for separation and identification. The retention time in the gas chromatograph provides information on the compound's volatility and polarity, while the mass spectrum provides a fragmentation pattern that can serve as a molecular fingerprint.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. When coupled with detectors like UV-Vis or mass spectrometers, it is a powerful tool for assessing the purity of a synthesized compound and for isolating it from a reaction mixture. For instance, the synthesis of various 1,3-diarylpropan-1-ones often relies on column chromatography, a form of liquid chromatography, for purification. rsc.org
Academic and Emerging Applications of 1 3,4 Diethylphenyl Propan 1 One in Chemical Science
Utility as a Versatile Intermediate in Multi-step Organic Synthesis
The chemical structure of 1-(3,4-diethylphenyl)propan-1-one, featuring a reactive ketone carbonyl group and an activated aromatic ring, makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical precursors.
The carbonyl group can undergo a wide array of chemical transformations. For instance, reduction of the ketone would yield the corresponding secondary alcohol, 1-(3,4-diethylphenyl)propan-1-ol, a chiral building block. This alcohol can be further functionalized or used in the synthesis of other target molecules.
A significant application of propiophenone (B1677668) derivatives is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through Claisen-Schmidt condensation with aromatic aldehydes. nih.govmdpi.combas.bg This reaction is a cornerstone in the synthesis of a vast number of biologically active compounds. The resulting chalcone (B49325) from this compound would possess the 3,4-diethylphenyl moiety, which could be further elaborated into various heterocyclic systems like pyrazoles, isoxazoles, and benzodiazepines, known for their diverse pharmacological properties. bas.bg
Furthermore, the diethylphenyl group is a key structural component in precursors for porphyrins, such as 3,4-diethylpyrrole (B103146). orgsyn.orgfrontierspecialtychemicals.comnih.gov While direct synthesis from this compound is not explicitly detailed, the compound represents a potential starting material for constructing this pyrrole (B145914) unit, which is crucial for the synthesis of synthetic porphyrins used in various fields, including as photosensitizers and catalysts. The synthesis of 3,4-diethylpyrrole often involves multi-step sequences, and the availability of diverse starting materials like this compound can offer alternative synthetic routes. znaturforsch.com
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
| Reduction | NaBH4, LiAlH4 | 1-(3,4-Diethylphenyl)propan-1-ol | Chiral building block |
| Claisen-Schmidt Condensation | Aromatic aldehyde, base (e.g., KOH, NaOH) | Chalcone derivative | Intermediate for heterocycles, biologically active molecules |
| α-Halogenation | NBS, Br2 | α-Halo ketone | Intermediate for further functionalization |
| Mannich Reaction | Formaldehyde (B43269), secondary amine | Mannich base | Precursor for various pharmaceuticals |
Roles in Homogeneous and Heterogeneous Catalysis as a Ligand or Organocatalyst Precursor
The field of catalysis offers several potential avenues for the application of this compound and its derivatives.
Chalcones, which can be readily synthesized from this compound, can act as ligands for transition metals in homogeneous catalysis. The α,β-unsaturated ketone moiety can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. Moreover, the synthesis of chalcones itself can be achieved using various catalytic methods, including heterogeneous acid catalysts, which offer advantages in terms of catalyst recovery and reuse. bas.bg
In the realm of heterogeneous catalysis, propiophenone derivatives are relevant as substrates for developing and testing new catalytic systems. For example, the selective hydrodeoxygenation of acetophenone (B1666503) derivatives to the corresponding alkyl aromatics is an important transformation, and bimetallic nanoparticles have shown high efficiency in this reaction. d-nb.inforsc.org this compound could serve as a model substrate to explore the activity and selectivity of such catalysts for the deoxygenation of the propanone side chain.
Furthermore, the ketone can be a precursor to chiral ligands or organocatalysts. Asymmetric reduction of the ketone would produce a chiral alcohol. This alcohol, or a chiral amine derived from it, could be used as a chiral auxiliary or as the core of a new organocatalyst for asymmetric synthesis.
Potential in Polymer Chemistry and Material Science (e.g., as a Monomer, Photoinitiator Precursor)
Aromatic ketones are a well-known class of photoinitiators used in photopolymerization to produce a wide range of polymeric materials. rsc.org Upon absorption of UV or visible light, the ketone is excited to a triplet state, which can then initiate polymerization through various mechanisms, often in the presence of a co-initiator like an amine. rsc.orgresearchgate.net
Derivatives of this compound, particularly the corresponding chalcones, are promising candidates for use as photoinitiators, especially for visible light-induced polymerization. researchgate.netbohrium.comresearchgate.net The extended conjugation in chalcones shifts their absorption to longer wavelengths, which is advantageous for many applications, including 3D printing and the curing of pigmented coatings. bohrium.combohrium.com The efficiency of these ketone-based photoinitiating systems can be tailored by modifying the substituents on the aromatic rings. The diethyl groups on the phenyl ring of this compound could influence the solubility and photochemical properties of the resulting photoinitiator.
While its direct use as a monomer is less obvious, this compound could be functionalized to incorporate a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. This would allow for its incorporation into a polymer backbone, potentially imparting specific properties to the resulting material, such as altered refractive index, thermal stability, or photosensitivity.
Table 2: Potential Photoinitiating System Based on a Derivative of this compound
| Component | Role | Example |
| Photoinitiator | Absorbs light and initiates polymerization | Chalcone derived from this compound |
| Co-initiator | Hydrogen or electron donor | Tertiary amine (e.g., triethanolamine) |
| Monomer | Polymerizable species | Acrylate or methacrylate |
Application in Methodological Development within Synthetic Chemistry
In the development of new synthetic methodologies, readily available and structurally well-defined compounds are often used as model substrates to test the scope and limitations of a new reaction. Propiophenone and its derivatives are frequently employed for this purpose.
For instance, new metal-free methods for the synthesis of chalcones via tandem cross-dehydrogenative-coupling/elimination reactions have been developed using various propiophenone derivatives as starting materials. rsc.org this compound would be a suitable substrate to evaluate the efficiency and regioselectivity of such novel synthetic protocols. Similarly, new catalytic systems for aldol (B89426) condensations or other carbonyl addition reactions could be tested on this ketone. mdpi.comresearchgate.net
The presence of the two ethyl groups on the aromatic ring provides a specific substitution pattern that can be used to probe the electronic and steric effects on the reactivity of the ketone and the stability of the resulting products. This makes this compound a potentially useful tool for chemists seeking to understand and expand the utility of fundamental organic reactions.
Future Perspectives and Unexplored Research Avenues for 1 3,4 Diethylphenyl Propan 1 One
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The synthesis of specifically substituted aromatic ketones like 1-(3,4-diethylphenyl)propan-1-one can be complex, often requiring multi-step procedures with challenges in regioselectivity and yield optimization. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this area by providing predictive models for reaction outcomes and synthetic routes. doaj.org
Future research could focus on developing bespoke AI algorithms to design the most efficient synthetic pathways to this compound. These models can be trained on vast datasets of known chemical reactions, enabling them to predict the most effective reagents, catalysts, and reaction conditions. nih.gov For instance, ML models can predict the outcomes of Friedel-Crafts acylation reactions, a common method for synthesizing aryl ketones, by analyzing the electronic and steric properties of the substrates and reagents. bohrium.com This predictive capability can minimize the need for extensive empirical screening, thereby saving time and resources. nih.gov
| Parameter | Predicted Value | Confidence Score |
| Catalyst | Zeolite H-BEA | 92% |
| Solvent | Dichloromethane | 88% |
| Temperature | 60°C | 95% |
| Reaction Time | 4 hours | 85% |
| Predicted Yield | 89% | 82% |
Sustainable and Green Chemical Synthesis Approaches
Traditional methods for synthesizing aromatic ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) and hazardous solvents, generating significant chemical waste. researchgate.net Future research must prioritize the development of green and sustainable synthetic routes to this compound.
This includes the exploration of solid acid catalysts, such as zeolites and metal oxides, which are reusable and can minimize waste. researchgate.net Solvent-free reaction conditions, potentially assisted by microwave irradiation, offer another avenue to reduce environmental impact by accelerating reaction rates and often improving yields. numberanalytics.com The use of less hazardous acylating agents, such as carboxylic acids or anhydrides in place of acyl halides, would further enhance the green credentials of the synthesis. acs.org
Biocatalysis presents a particularly promising frontier for the sustainable production of this compound. nih.gov Enzymes, such as those from the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent family, can catalyze the formation of α-hydroxy ketones, which are precursors to the desired ketone. uni-duesseldorf.de Additionally, engineered enzymes could potentially be developed to directly synthesize the target molecule with high stereoselectivity under mild, aqueous conditions. rsc.org
Development of Highly Selective and Efficient Catalytic Systems
The synthesis of this compound requires precise control over the regioselectivity of the acylation reaction to ensure the desired substitution pattern on the aromatic ring. Future research should focus on the design and development of novel catalytic systems that can achieve high selectivity and efficiency.
Shape-selective catalysts, such as modified zeolites, could be designed to favor the formation of the 1,2,4-trisubstituted benzene (B151609) ring present in the target molecule. google.com The pore structure of these catalysts can be tailored to admit only reactants that will lead to the desired product, thereby minimizing the formation of isomers.
Furthermore, the development of homogeneous catalysts based on earth-abundant metals could provide a cost-effective and sustainable alternative to precious metal catalysts. acs.org Photocatalysis, using visible light to drive chemical reactions, is another emerging area that could lead to novel and highly efficient methods for the C-C bond formations required in the synthesis of this compound and its derivatives. researchgate.netacs.org
Table 2: Comparison of Potential Catalytic Systems
| Catalytic System | Potential Advantages | Research Focus |
| Modified Zeolites | High regioselectivity, reusability | Tailoring of pore size and acidity |
| Earth-Abundant Metal Catalysts | Cost-effective, sustainable | Ligand design for enhanced activity and selectivity |
| Photocatalysts | Mild reaction conditions, novel reactivity | Development of efficient visible-light-active catalysts |
| Biocatalysts (Enzymes) | High stereoselectivity, green conditions | Enzyme engineering for substrate specificity |
Deeper Exploration of Advanced Spectroscopic and Computational Synergies
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research should leverage the synergy between advanced spectroscopic techniques and computational chemistry.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Density Functional Theory (DFT) calculations, can provide an unambiguous assignment of the compound's structure and conformation. dntb.gov.uanih.gov This combined QM/NMR approach can be used to predict NMR chemical shifts with high accuracy, aiding in the structural elucidation of not only the final product but also any intermediates or byproducts. ruc.dknih.gov This is particularly valuable for distinguishing between potential isomers that may form during the synthesis.
Computational modeling can also be used to explore the reaction mechanisms involved in the synthesis of this compound, providing insights that can guide the development of more efficient and selective reactions. Furthermore, understanding the molecule's electronic properties, such as its frontier molecular orbitals, can help in identifying its potential for use in advanced materials.
Novel Applications in Emerging Fields of Advanced Materials
The propiophenone (B1677668) scaffold is a known building block for various biologically active molecules. ontosight.aiwikipedia.org However, the specific substitution pattern of this compound may impart unique properties that could be exploited in the field of advanced materials.
Future research could investigate the potential of this compound as a monomer or precursor for the synthesis of novel polymers. The ketone functional group and the aromatic ring offer sites for polymerization or further functionalization, potentially leading to materials with tailored thermal, optical, or electronic properties. For example, the incorporation of such aromatic ketones into polymer backbones could enhance their thermal stability or refractive index.
The diethylphenyl moiety may also influence the liquid crystalline properties of derivatives, suggesting potential applications in displays and sensors. Furthermore, the molecule's structure could be a starting point for the design of novel photoinitiators for polymerization processes or as a component in organic light-emitting diodes (OLEDs), pending further investigation into its photophysical properties. The exploration of its derivatives as functional materials in electrochemical applications is also a plausible research direction. acs.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
